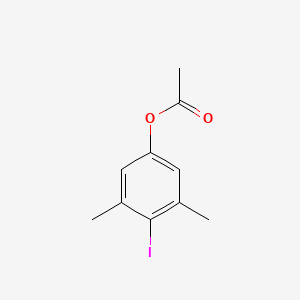

4-Iodo-3,5-dimethylphenyl acetate

Descripción

4-Iodo-3,5-dimethylphenyl acetate is an organoiodine compound featuring an acetate ester group attached to a phenyl ring substituted with iodine at the para position and methyl groups at the 3 and 5 positions. The iodine substituent introduces significant steric bulk and polarizability, which may enhance its reactivity in substitution reactions or alter its biological activity compared to halogenated or alkylated analogs .

Propiedades

IUPAC Name |

(4-iodo-3,5-dimethylphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-6-4-9(13-8(3)12)5-7(2)10(6)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJNBUMSARWZPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3,5-dimethylphenyl acetate can be achieved through various methods. One common approach involves the iodination of 3,5-dimethylphenyl acetate. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the phenyl ring .

Another method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boronic acids or esters as reagents and palladium catalysts to achieve the desired coupling .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Iodo-3,5-dimethylphenyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.

Reduction Reactions: The acetate group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl acetates, while oxidation can produce quinones .

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Intermediates

One of the primary applications of 4-iodo-3,5-dimethylphenyl acetate is in the synthesis of pharmaceutical intermediates. For example, it has been utilized in the production of optically active compounds such as 2,6-dimethyltyrosine derivatives. These derivatives are essential in developing drugs due to their biological activity and structural similarity to naturally occurring amino acids .

Case Study: Synthesis of Optically Active Compounds

A notable study demonstrated the use of this compound in synthesizing a quaternary ammonium salt with potential pharmaceutical applications. The reaction involved using a serine derivative alongside the acetate to yield a compound with significant optical activity, crucial for drug efficacy .

Asymmetric Hydrogenation

The compound has also been explored for its role in asymmetric hydrogenation reactions. In this context, this compound serves as a substrate for catalysts that facilitate the formation of chiral centers in organic molecules. Research indicates that modifications to the catalyst system can enhance reaction efficiency significantly .

This compound is employed in various organic synthesis pathways, particularly in creating complex molecular architectures. Its reactivity as an electrophile allows it to participate in nucleophilic substitution reactions, enabling the formation of diverse chemical entities.

Example: Synthesis Pathway

In one synthetic route, this compound was reacted with nucleophiles such as amines or alcohols to produce substituted phenolic compounds. This method highlights its utility as a building block in constructing more complex organic molecules .

Material Science Applications

Beyond pharmaceuticals and organic synthesis, this compound finds applications in material science. Its derivatives can be used to modify polymer properties or enhance the performance of materials used in electronics or coatings.

Mecanismo De Acción

The mechanism of action of 4-Iodo-3,5-dimethylphenyl acetate involves its interaction with various molecular targets and pathways. The iodine atom and acetate group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon–carbon or carbon–heteroatom bonds .

Comparación Con Compuestos Similares

Structural and Physical Properties

The substitution pattern and choice of halogen significantly influence physical properties. Key analogs from the evidence include:

Key Observations :

- Halogen Effects : Iodine’s larger atomic radius and higher molecular weight compared to chlorine likely increase boiling points and melting points in 4-iodo derivatives, though experimental data are lacking.

- Steric and Electronic Effects : Methyl groups (electron-donating) at the 3 and 5 positions may stabilize the acetate ester against hydrolysis, whereas iodine’s electron-withdrawing nature could enhance electrophilic substitution reactivity .

Actividad Biológica

4-Iodo-3,5-dimethylphenyl acetate is a chemical compound that has garnered attention for its potential biological activities. This compound, identified by its CAS number 145235-84-3, is utilized in various research applications, particularly in the fields of organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular structure of this compound features an iodine atom substituted at the para position of a dimethyl-substituted phenyl ring with an acetate group. The general formula can be represented as:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 284.12 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains and has shown effectiveness comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thus offering potential therapeutic benefits for inflammatory diseases.

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Research on Inflammatory Response :

- Synthesis and Application :

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, compromising their integrity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-Iodo-4-methylphenyl acetate | Moderate | Low |

| 3-Bromo-2,6-dimethylphenyl acetate | Low | Moderate |

This comparison highlights that while some similar compounds exhibit antimicrobial properties, none match the efficacy of this compound.

Q & A

Basic: What are the recommended synthetic routes for 4-Iodo-3,5-dimethylphenyl acetate?

Methodological Answer:

The compound is synthesized via acetylation of its phenolic precursor, 4-Iodo-3,5-dimethylphenol (SMILES: Oc1cc(C)c(c(c1)C)I), using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine). The reaction typically proceeds under anhydrous conditions at 60–80°C for 4–6 hours. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol . Safety protocols, such as using fume hoods and proper waste disposal for iodine-containing byproducts, must be strictly followed .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm acetylation (e.g., a singlet at ~2.3 ppm for the acetate methyl group).

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve the crystal structure. Iodine’s high electron density may cause absorption effects; apply empirical or numerical corrections during data processing .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns.

Advanced: How can synthesis yields be optimized for large-scale academic research?

Methodological Answer:

Variables to optimize:

- Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate acetylation.

- Temperature : Controlled heating (70–80°C) improves reaction kinetics without degrading the iodine substituent.

- Solvent : Anhydrous dichloromethane or toluene enhances reagent solubility.

Monitor reaction progress via TLC. Post-reaction, neutralize excess acetic anhydride with aqueous sodium bicarbonate before extraction .

Advanced: What challenges arise in crystallographic refinement due to the iodine atom, and how are they resolved?

Methodological Answer:

Iodine’s high atomic number causes strong X-ray absorption and anomalous scattering, leading to:

- Data Corrections : Apply SADABS or equivalent absorption correction in SHELXL .

- Disorder Modeling : Use PART instructions in SHELXL to handle positional disorder of the acetate group.

- Twinning : If twinning occurs (e.g., from crystal packing), refine using a twin matrix (TWIN/BASF commands). Validate with R-factor and goodness-of-fit metrics.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Waste Management : Segregate iodine-containing waste; dispose via licensed hazardous waste contractors.

- Emergency Measures : In case of skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes .

Advanced: How can researchers design bioactivity assays for this compound, given structural analogs with antimicrobial properties?

Methodological Answer:

- Assay Design : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination). Include fungal strains (e.g., Candida albicans).

- Mechanistic Studies : Compare with analogs like oricinol (from Aspergillus spp.) to assess structure-activity relationships. Use LC-MS to track metabolic stability in microbial cultures .

- Data Interpretation : Note contradictions if activity differs from analogs; investigate substituent effects (e.g., iodine’s electronegativity vs. methoxy groups).

Advanced: How can the compound’s stability under varying experimental conditions be systematically evaluated?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures.

- Photostability : Expose to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC.

- Hydrolytic Stability : Incubate in buffers (pH 3–9) at 37°C; quantify intact compound using H NMR or LC-MS.

Report half-life () under each condition to guide storage and handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.